2-[1-(Hydroxyimino)ethyl]benzofuran 2-[1-(Hydroxyimino)ethyl]benzofuran
Brand Name: Vulcanchem
CAS No.: 91880-85-2
VCID: VC5654086
InChI: InChI=1S/C10H9NO2/c1-7(11-12)10-6-8-4-2-3-5-9(8)13-10/h2-6,12H,1H3/b11-7-
SMILES: CC(=NO)C1=CC2=CC=CC=C2O1
Molecular Formula: C10H9NO2
Molecular Weight: 175.187

2-[1-(Hydroxyimino)ethyl]benzofuran

CAS No.: 91880-85-2

Cat. No.: VC5654086

Molecular Formula: C10H9NO2

Molecular Weight: 175.187

* For research use only. Not for human or veterinary use.

2-[1-(Hydroxyimino)ethyl]benzofuran - 91880-85-2

Specification

CAS No. 91880-85-2
Molecular Formula C10H9NO2
Molecular Weight 175.187
IUPAC Name (NZ)-N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine
Standard InChI InChI=1S/C10H9NO2/c1-7(11-12)10-6-8-4-2-3-5-9(8)13-10/h2-6,12H,1H3/b11-7-
Standard InChI Key ODADWVAESHXVQX-UHFFFAOYSA-N
SMILES CC(=NO)C1=CC2=CC=CC=C2O1

Introduction

Structural and Molecular Characteristics

Core Benzofuran Architecture

The benzofuran scaffold consists of a benzene ring fused to a furan ring, creating a planar, aromatic system with conjugated π-electrons. Substituents at the 2-position, such as the hydroxyiminoethyl group in this compound, influence electronic distribution and molecular reactivity . The hydroxyiminoethyl moiety (-CH₂-C(=N-OH)-) introduces both hydrophilic (hydroxyl and imine groups) and hydrophobic (ethyl chain) regions, enabling diverse intermolecular interactions.

Stereoelectronic Effects

The imine group (C=N) in the hydroxyiminoethyl substituent exhibits resonance stabilization, with partial double-bond character between the carbon and nitrogen atoms. This resonance delocalizes electron density into the benzofuran ring, potentially enhancing electrophilic substitution reactivity at the 5- and 7-positions of the benzene ring . The hydroxyl group adjacent to the imine nitrogen facilitates hydrogen bonding, which may impact solubility and crystal packing .

Synthetic Pathways

Heteroannulation Strategies

One-pot syntheses of benzofurans via [3+2] heteroannulation, as demonstrated by De Gruyter (2021), offer a plausible route for constructing the benzofuran core . For example, reacting benzoquinone derivatives with cyclohexanones under acidic conditions (e.g., acetic acid in toluene) can yield substituted benzofurans through cycloaddition and subsequent aromatization . Adapting this method, 2-[1-(Hydroxyimino)ethyl]benzofuran could be synthesized by substituting cyclohexanone with a hydroxyiminoethyl-containing precursor.

Proposed Reaction Mechanism

  • Acid-Catalyzed Activation: Protonation of the quinone oxygen enhances electrophilicity, facilitating nucleophilic attack by the hydroxyiminoethyl group.

  • Cycloaddition: A [3+2] cyclization between the activated quinone and the hydroxyiminoethyl precursor forms the furan ring.

  • Aromatization: Dehydration or oxidation steps yield the fully conjugated benzofuran system .

Functionalization of Preformed Benzofurans

Alternative approaches involve modifying preexisting benzofuran derivatives. For instance, 2-ethylbenzofuran—synthesized via Wolff-Kishner reduction of 2-acetylbenzofuran—could undergo nitrosation to introduce the hydroxyimino group .

Nitrosation Protocol

  • Reagents: Sodium nitrite (NaNO₂) in acidic media (HCl or H₂SO₄).

  • Conditions: 0–5°C to minimize side reactions.

  • Mechanism: Electrophilic nitrosation at the ethyl group’s α-carbon, followed by tautomerization to the hydroxyimino derivative .

Physicochemical Properties

Spectral Data (Hypothesized)

  • IR Spectroscopy:

    • O-H stretch: ~3200 cm⁻¹ (hydroxyl group).

    • C=N stretch: ~1650 cm⁻¹ (imine).

    • Benzofuran C-O-C: ~1250 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹H NMR:

      • Aromatic protons: δ 6.8–7.5 ppm (multiplet, benzene ring).

      • Hydroxyiminoethyl protons: δ 2.5–3.0 ppm (CH₂), δ 1.5–2.0 ppm (CH₃) .

    • ¹³C NMR:

      • Imine carbon: δ ~150 ppm.

      • Benzofuran carbons: δ ~110–160 ppm .

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